molecular formula C9H8N2 B1503175 6-Methylcinnoline CAS No. 318276-69-6

6-Methylcinnoline

Cat. No.: B1503175
CAS No.: 318276-69-6
M. Wt: 144.17 g/mol
InChI Key: CJNZAPGGKOQHQV-UHFFFAOYSA-N
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Description

6-Methylcinnoline is a chemical compound with the CAS Registry Number 318276-69-6 . It has the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . As a member of the cinnoline family—a class of nitrogen-containing heterocyclic compounds—it serves as a valuable scaffold and building block in medicinal chemistry and organic synthesis. Researchers utilize this compound in the exploration and development of novel substances with potential biological activity . Its structural features make it of particular interest for constructing more complex molecules and for applications in drug discovery projects. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions. For specific hazard information, consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

6-methylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-9-8(6-7)4-5-10-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNZAPGGKOQHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694849
Record name 6-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318276-69-6
Record name 6-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methylcinnoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the cyclization of substituted hydrazones with appropriate carbonyl compounds. This approach has been utilized to create a series of derivatives that exhibit enhanced biological activity. For instance, researchers synthesized a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which demonstrated significant antifungal and antitumor properties .

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives. For example, certain synthesized compounds showed fungicidal activity against Candida galibrata and Candida albicans, with minimum fungicidal concentrations (MFCs) ranging from 0.2 to 5.0 mg/mL. Notably, compound 8b exhibited the most potent antifungal activity with an MFC significantly lower than that against C. albicans clinical isolates .

Antitumor Activity

The antitumor efficacy of this compound derivatives has also been investigated. In vitro assays demonstrated that specific compounds reduced the viability of MCF-7 breast cancer cells to below 50% after 72 hours, with compound 8b showing an IC50 value of 5.56 μM, indicating strong cytotoxicity against cancer cells . The anti-leukemic effects were evaluated on K562 cell lines; however, none of the tested compounds showed significant activity at concentrations ≤100 µg/mL.

Case Studies and Research Findings

Several studies have explored the broader implications of this compound in medicinal chemistry:

  • Antimicrobial Peptides : Research indicates that small molecular weight bioactive compounds, including those derived from microbial sources, exhibit dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). This suggests a potential for integrating compounds like this compound into therapeutic strategies targeting both infections and cancer .
  • Pharmacological Applications : The structural characteristics of this compound allow for modifications that enhance its biological activity. For instance, the introduction of various substituents can optimize its interaction with biological targets, leading to improved efficacy in treating conditions like cancer and fungal infections .

Data Tables

The following tables summarize key findings related to the biological activity of this compound derivatives:

Compound Target Cell Line IC50 (μM) MFC (mg/mL)
8b MCF-75.56Not applicable
10b MCF-711.79Not applicable
10d MCF-78.57Not applicable
8a C. galibrataNot applicable0.2 - 3.0
8b C. albicansNot applicable0.9 - 5.0

Scientific Research Applications

While the provided search results do not focus specifically on the applications of "6-Methylcinnoline," they do offer insights into cinnolines and related compounds, their synthesis, and their pharmacological activities, which can be relevant to understanding potential applications of "this compound."

Cinnolines, featuring a six-membered ring, have demonstrated a wide array of pharmacological effects, making them a topic of interest in biological research . Research suggests that the cinnoline moiety is a powerful lead that may offer a range of therapeutic actions .

Synthesis of Cinnoline Derivatives

  • General Synthesis : Researchers have developed various synthetic strategies for producing cinnoline derivatives with numerous pharmacological effects, including antitubercular, antibacterial, anticancer, and antimolluscidal activities .
  • Specific Synthesis : One method involves heating 2,3-dimethylbenzene-1,4-diol with HNO3/HCl, yielding 6-hydroxycinnolines. These compounds can then undergo nucleophilic replacement to form other cinnoline derivatives . Another approach involves intramolecular cyclization of substituted phenylhydrazono acetylacetones to synthesize acetylcinnolines .
  • Methylcinnoline Synthesis : One study successfully prepared 4-methyl-6-nitrocinnoline 2-oxide, confirming that 4-methylcinnoline 2-oxide can be nitrated at the 6-position . Another study identified 3-methylcinnoline as a degradation product in indapamide stability studies under acidic conditions, formed through a ring enlargement reaction of aminoindoles .

Pharmacological Activities of Cinnoline Analogs

  • Antifungal Activity : Narayana et al. (2005) synthesized three different acetylcinnolines and determined their antifungal activity against Penicillium marneffei, Aspergillus fumigatus, Candida albicans, and Aspergillus flavus. The zone of inhibition ranged from 5-20 mm compared to itraconazole .
  • Anti-tubercular Activity : Hurmath et al. (2015) developed cinnoline-substituted compounds and investigated their anti-tubercular effects using the Resazurin assay technique .
  • Other Activities : Cinnoline derivatives have also shown potential as inhibitors of Colony Stimulating Factor-1 Receptor (CSF-1R) and Phosphodiesterase 4 (PDE 4) .

Related Compounds and Applications

  • Methyl 5-((cinnamoyloxy)methyl)picolinate: A study focused on utilizing simple cinnamic acid and nicotinic acid derivatives to synthesize methyl 5-((cinnamoyloxy)methyl)picolinate, targeting CVD mediated by multiple enzymes. The chemical combination of nicotinic and cinnamic scaffolds may introduce a novel avenue for synergistic effects .
  • Curcumin: Curcumin, a yellow polyphenolic pigment from Curcuma longa (turmeric), has been used for medicinal preparations and has demonstrated antioxidant, anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and cardioprotective effects .

6mA DNA Modification

  • Response to Starvation : N6-methyladenine DNA modification (6mA) acts as a potential epigenetic mark sensitive to environmental stressors. Tetrahymena thermophila responds to starvation by changing its 6mA methylation pattern, reducing global 6mA levels, especially for symmetric 6mA .
  • Asymmetric 6mA : The proportion of asymmetric 6mA increases in starved cells and is linked with highly methylated 6mA .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 6-Methylcinnoline with structurally related compounds, highlighting molecular formulas, weights, and substituent effects:

Compound Structure Molecular Formula Molecular Weight Key Applications Source
This compound Cinnoline + 6-Me C₉H₈N₂ 144.17 (inferred) Pharmaceutical intermediate (inferred)
6-Methylquinoline Quinoline + 6-Me C₁₀H₉N 143.19 Pharma intermediate, flavoring agent
6-Methylisoquinoline Isoquinoline + 6-Me C₁₀H₉N 143.19 Research chemical, organic synthesis
6-Chloro-2-methylquinoline Quinoline + 2-Me, 6-Cl C₁₀H₈ClN 177.63 Not specified (potential agrochemical use)
6-Methoxyquinoline Quinoline + 6-OMe C₁₀H₉NO 159.18 Fine chemicals, drug development
Key Observations:
  • Electronic Effects : Methyl groups are electron-donating, enhancing stability and directing electrophilic substitution to specific positions. In contrast, chloro (electron-withdrawing) and methoxy (electron-donating via resonance) substituents alter reactivity differently .
  • Aromaticity: Quinoline and isoquinoline (one nitrogen atom) exhibit greater aromatic stability than cinnoline (two adjacent nitrogens), making this compound more reactive but less stable .

Physicochemical Properties

  • Solubility: Methyl groups increase hydrophobicity. For example, 6-Methylquinoline is less water-soluble than quinoline, a property likely shared with this compound .
  • Melting/Boiling Points: Methyl substitution generally lowers melting points due to reduced symmetry. 6-Methylquinoline has a boiling point of 267°C, while 6-Methoxyquinoline (159.18 g/mol) has a higher boiling point due to hydrogen bonding .

Preparation Methods

Diazotization and Cyclization of o-Aminomethylated Aromatics

One traditional method involves the diazotization of ortho-substituted aromatic amines followed by intramolecular cyclization to form the cinnoline ring. For this compound, the precursor is often a 2-amino-3-methylbenzyl derivative.

  • Reaction conditions: Typically, the diazotization is carried out under acidic conditions (e.g., HCl/NaNO2) at low temperatures (0–5 °C).
  • Cyclization: The diazonium intermediate undergoes intramolecular electrophilic substitution to close the pyridazine ring.
  • Yields: Moderate to good yields (50–75%) depending on the substrate and conditions.

Condensation of o-Phenylenediamine Derivatives with α,β-Unsaturated Carbonyl Compounds

Another classical approach is the condensation of 2-methyl-o-phenylenediamine with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives) followed by oxidative cyclization.

  • Reagents: 2-methyl-o-phenylenediamine and cinnamaldehyde or cinnamic acid derivatives.
  • Oxidants: Mild oxidants such as iodine or ferric chloride facilitate ring closure.
  • Advantages: This method allows direct introduction of the methyl substituent on the aromatic ring.
  • Limitations: Requires careful control of reaction conditions to avoid polymerization or side reactions.

Modern Synthetic Approaches

Palladium-Catalyzed Cyclization

Recent advances include palladium-catalyzed intramolecular cyclization of N-aryl amidines or hydrazones to form substituted cinnolines, including this compound.

  • Catalysts: Pd(OAc)2 with phosphine ligands under inert atmosphere.
  • Conditions: Heating in polar aprotic solvents such as DMF or DMSO at 80–120 °C.
  • Advantages: High regioselectivity and functional group tolerance.
  • Yields: Often exceed 80% with good purity.

Transition Metal-Catalyzed C–H Activation

C–H activation strategies enable direct methylation at the 6-position of preformed cinnoline rings.

  • Reagents: Use of methylating agents like methyl iodide or methylboronic acid derivatives in the presence of metal catalysts (Rh, Ru, or Pd).
  • Conditions: Elevated temperatures and specific ligands to direct regioselectivity.
  • Outcome: Efficient late-stage functionalization allowing diversification.

Specific Synthetic Protocols and Data

Though direct literature on this compound preparation is scarce in the provided search results, related cinnoline derivatives and methylated heterocycles have been synthesized via the following detailed procedures, which are adaptable to this compound synthesis:

Step Reagents/Conditions Description Yield (%) Notes
1 2,5-Pyridine dicarboxylic acid + Methanol + SOCl2 Esterification under reflux with thionyl chloride 68–72 Ester intermediate formation (analogous to methylation steps)
2 Reduction with NaBH4 in THF/MeOH Conversion of ester to hydroxymethyl derivative 89 High yield, mild conditions
3 Coupling with cinnamic acid derivatives using EDCI/DMAP Formation of cinnamoyl esters or amides 71 Efficient amidation/coupling reaction
4 Cyclization via oxidative or catalytic methods Ring closure to form cinnoline core Variable Requires optimization for methyl substitution

Note: These steps illustrate the synthetic logic for related cinnoline derivatives and can be adapted for this compound by choosing appropriate methylated precursors.

Analytical and Characterization Techniques

Summary Table of Preparation Methods for this compound

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Diazotization-Cyclization 2-amino-3-methylbenzyl derivatives NaNO2, HCl 0–5 °C, acidic Simple, classical Moderate yields, side reactions possible
Condensation-Oxidative Cyclization 2-methyl-o-phenylenediamine + cinnamaldehyde I2, FeCl3 Room temp to reflux Direct methyl introduction Requires careful control
Pd-Catalyzed Cyclization N-aryl amidines/hydrazones Pd(OAc)2, phosphines 80–120 °C, inert atmosphere High selectivity, good yields Requires catalyst, inert atmosphere
C–H Activation Methylation Preformed cinnoline Pd/Rh catalysts, MeI Elevated temp Late-stage functionalization Catalyst cost, regioselectivity challenges

Q & A

Q. How can researchers integrate multi-omics data to explore this compound’s off-target effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed networks. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylcinnoline
Reactant of Route 2
6-Methylcinnoline

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